N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Description
This compound is a heterocyclic hybrid featuring a pyrazole ring fused with a thiophene moiety, a 1,2,4-triazole core, and multiple aryl substituents (p-tolyl, phenethyl, and phenyl groups). Such structural complexity is common in medicinal chemistry, as heterocycles like pyrazole and triazole are known for their bioactivity, including anticancer, antimicrobial, and receptor-modulating properties . The thiophene group enhances π-π stacking interactions, while the phenethyl and p-tolyl substituents may influence lipophilicity and binding affinity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for optimizing metabolic stability and target engagement, as seen in analogs (e.g., ).
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O2S2/c1-25-14-16-28(17-15-25)30-22-29(31-13-8-20-44-31)39-41(30)34(43)24-45-35-38-37-32(40(35)19-18-26-9-4-2-5-10-26)23-36-33(42)21-27-11-6-3-7-12-27/h2-17,20,30H,18-19,21-24H2,1H3,(H,36,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLSRCNRYFTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound that exhibits various biological activities. Understanding its pharmacological properties is crucial for potential therapeutic applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of N-substituted compounds often involves multi-step reactions utilizing various reagents and conditions. The specific compound can be synthesized through a series of reactions involving thiophenes, pyrazoles, and triazoles. The synthetic route typically includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazides.
- Thioether Formation : Introducing the thioether functionality by reacting with thiols.
- Triazole Synthesis : Utilizing cyclization reactions to form the triazole moiety.
- Final Coupling : Attaching the phenylacetamide group through acylation or similar coupling methods.
Analgesic Activity
Research indicates that compounds containing pyrazole and triazole moieties often exhibit significant analgesic properties. For instance, studies conducted using the "hot plate" method on animal models demonstrated that derivatives of similar structures showed promising analgesic effects with varying degrees of potency compared to standard analgesics like diclofenac .
| Compound | LD50 (mg/kg) | ED50 (mg/kg) | Max Effect Time (s) |
|---|---|---|---|
| Test Compound | >1500 | 50 | 21.00 ± 1.45 |
| Diclofenac | 3300 | 93 | 16.30 ± 3.00 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties against various pathogens such as E. coli and Staphylococcus aureus . The mechanism is likely related to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Anti-inflammatory Activity
N-containing heterocycles like triazoles and pyrazoles are known for their anti-inflammatory effects. Studies have shown that certain derivatives exhibit significant inhibition of inflammatory mediators in vitro, suggesting a potential application in treating inflammatory diseases .
Case Studies
-
Study on Analgesic Effects :
A recent study evaluated the analgesic activity of a series of pyrazole derivatives similar to N-((5-((2-oxo...)). The results indicated that these compounds could significantly reduce pain response in animal models, with some derivatives outperforming traditional analgesics . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial activity of metal complexes derived from similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria using agar diffusion methods . This highlights the versatility of such compounds in medicinal chemistry. -
Anti-inflammatory Mechanism :
A review highlighted the anti-inflammatory properties of pyrazole derivatives, noting their ability to modulate cytokine levels and inhibit pathways involved in inflammation, which could be beneficial in chronic inflammatory conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is , with a molecular weight of approximately 634.82 g/mol. Its structure includes multiple bioactive moieties that contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to N-(5-(substituted triazoles) exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the thiophene ring in the compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been documented to interact with cellular pathways involved in cancer proliferation and survival. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting metabolic pathways .
Anticoagulant Properties
The compound may also possess anticoagulant properties. Similar compounds have been shown to act as inhibitors of blood coagulation factors, particularly factor Xa, which is critical in the management of thromboembolic disorders such as myocardial infarction and stroke . This application could be pivotal in developing new therapeutic agents for cardiovascular diseases.
In Vivo Studies
In vivo studies using animal models have indicated that compounds with similar structures can effectively reduce tumor size and inhibit metastasis. For example, a study on related triazole compounds demonstrated significant tumor suppression in mice models when administered at specific dosages .
Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Anticoagulant Activity |
|---|---|---|---|
| Compound A | Positive | Moderate | Negative |
| Compound B | Moderate | Positive | Positive |
| N-(5-(substituted triazole) | Strong | Strong | Potential |
Case Studies on Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog Analysis
The compound’s closest analogs differ primarily in substituents on the aryl and heterocyclic moieties. These variations significantly impact physicochemical properties, stability, and bioactivity. Key comparisons are summarized below:
Key Findings:
Thiophene incorporation (target compound) vs. thiazole () alters electronic properties, which could modulate receptor binding.
Stability Considerations :
- While the target compound’s stability is unreported, structurally unrelated SL analogs () demonstrate environmental stability (e.g., 7 days in sand, 6 weeks in aqueous solution). This highlights the importance of formulation and substituent choice in optimizing shelf life .
Computational Predictions :
- ’s pyrazole-triazole hybrids underwent PASS (Prediction of Activity Spectra for Substances) screening, which predicted antimicrobial and anticancer activities. This suggests the target compound, with its analogous heterocyclic core, may share similar activity profiles .
Synthetic Flexibility :
- The phenethyl group in the target compound introduces steric bulk absent in ’s simpler phenyl derivatives. This could hinder or enhance binding to specific targets, depending on the receptor’s active site geometry .
Q & A
Q. What are the key synthetic pathways for this compound, and what reagents are critical for optimizing yield?
The synthesis involves multi-step reactions starting with heterocyclic precursors like pyrazoles and triazoles. Critical steps include:
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form intermediates ().
- Alkylation of thiol-containing intermediates (e.g., 4-phenyl-1,2,4-triazole-3-thiole) with acetamide derivatives using reagents like acyl chlorides or alkyl halides ().
- Phosphorus pentasulfide is often used for thiazole/thiadiazole ring formation (). Yield optimization requires temperature control (60–100°C), solvent selection (DMF or ethanol), and catalytic bases (K₂CO₃ or NaOH) ().
Q. How is structural characterization performed for this compound?
- 1H NMR and IR spectroscopy confirm functional groups (e.g., thioether, carbonyl) and heterocyclic ring systems ().
- Mass spectrometry (MS) validates molecular weight (e.g., 644.7 g/mol for the parent compound) ( ).
- Chromatography (HPLC/TLC) ensures purity (>95% by area normalization) ().
Q. What preliminary biological screening methods are recommended?
- PASS On-line® software predicts bioactivity (e.g., kinase inhibition, antimicrobial potential) ().
- In vitro assays (e.g., MTT for cytotoxicity, enzyme-linked assays for target inhibition) are used for validation ().
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to resolve low yields in the final alkylation step?
- Design of Experiments (DoE): Vary parameters like temperature (40–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (0.1–1.0 eq. of NaH) ().
- In situ monitoring: Use HPLC to track intermediate formation and adjust stoichiometry ().
- Side-product analysis: Characterize byproducts via LC-MS to identify competing reactions (e.g., oxidation of thioethers) ().
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR, CDK2) using the compound’s SMILES string ( ). Prioritize binding poses with ΔG < -8 kcal/mol ().
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories ().
Q. How can contradictory solubility data (e.g., aqueous vs. DMSO) be resolved?
- Solubility parameter calculations: Use Hansen solubility parameters (δD, δP, δH) to match solvents ( ).
- Orthogonal validation: Compare experimental solubility (shake-flask method) with predicted values via COSMO-RS ().
Q. What structural analogs show improved pharmacokinetic properties?
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Assay standardization: Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound purity ().
- Metabolite profiling: Use LC-MS to identify degradation products that may interfere with activity ().
- Orthogonal assays: Validate kinase inhibition via both fluorescence polarization and radiometric assays ().
Q. Why do computational predictions (PASS) and experimental data diverge for antimicrobial activity?
- Lipophilicity adjustments: Modify logP via substituent changes (e.g., p-tolyl to p-fluorophenyl) to enhance membrane permeability ( ).
- Resistance factors: Test against efflux pump-deficient bacterial strains (e.g., E. coli ΔtolC) ().
Methodological Resources
- Synthetic protocols: (hydrazinolysis), (DoE optimization).
- Characterization tools: (NMR/MS), (HPLC).
- Computational pipelines: (docking), (MD simulations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
